molecular formula C17H17N5O2S B2612631 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 843631-53-8

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2612631
CAS No.: 843631-53-8
M. Wt: 355.42
InChI Key: CRFKXNXWBUCMST-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by:

  • A 4-amino-1,2,4-triazole core with a phenyl group at position 3.
  • A sulfanyl (-S-) bridge linking the triazole to an N-(2-methoxyphenyl)acetamide moiety.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-14-10-6-5-9-13(14)19-15(23)11-25-17-21-20-16(22(17)18)12-7-3-2-4-8-12/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKXNXWBUCMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfanyl (-S-) group serves as a key reactive site, participating in oxidation, alkylation, and nucleophilic substitution reactions.

Oxidation to Sulfoxide/Sulfone

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Mild heating (40–60°C) in polar solvents like ethanol or dichloromethane.

  • Outcome : Controlled oxidation yields sulfoxide intermediates, while prolonged exposure forms sulfone derivatives. These modifications enhance polarity and potential bioactivity .

Alkylation Reactions

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Conditions : Alkaline medium (K₂CO₃ or NaOH) in ethanol or DMF at 60–80°C.

  • Example : Reaction with 2-bromo-1-phenylethanone under microwave irradiation (350 W, 5–10 min) produces S-alkylated derivatives, as observed in analogous triazole-thioethers .

Triazole Ring Modifications

The 1,2,4-triazole ring undergoes functionalization at the amino (-NH₂) and nitrogen sites.

Acylation of the Amino Group

  • Reagents : Acetyl chloride, benzoyl chloride.

  • Conditions : Pyridine or Et₃N as base, room temperature.

  • Outcome : Forms acylated derivatives (e.g., acetamide or benzamide), improving metabolic stability .

Schiff Base Formation

  • Reagents : Aromatic aldehydes (e.g., 4-methoxybenzaldehyde).

  • Conditions : Acidic catalysis (glacial acetic acid) or solvent-free microwave-assisted synthesis (150–200 W, 5–15 min).

  • Application : Enhances antibacterial activity by introducing conjugated π-systems .

Acetamide Group Reactivity

The acetamide moiety participates in hydrolysis and hydrogen-bonding interactions.

Hydrolysis to Carboxylic Acid

  • Reagents : Concentrated HCl or NaOH.

  • Conditions : Reflux in aqueous ethanol (6–12 hours).

  • Outcome : Cleavage of the amide bond yields a carboxylic acid derivative, enabling further conjugation (e.g., esterification).

Comparative Reaction Data

The table below summarizes reaction conditions and yields for analogous triazole derivatives, inferred from published protocols :

Reaction Type Reagents/Conditions Time Temp. Yield
S-Alkylation2-Bromo-1-phenylethanone, K₂CO₃, DMF15 min80°C85–92%
Oxidation (Sulfoxide)H₂O₂, CH₃COOH2 hr50°C75%
AcylationAcetyl chloride, pyridine4 hrRT68%
Microwave-Assisted AlkylationMethyl iodide, NaOH, microwave8 min100°C89%

Mechanistic Insights

  • Sulfanyl Group : Acts as a soft nucleophile, favoring SN2 reactions with alkyl halides. Steric hindrance from the triazole and phenyl groups may reduce reaction rates .

  • Triazole Ring : The amino group at position 4 enhances electron density, facilitating electrophilic substitutions (e.g., nitration) at position 5 .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that triazole derivatives exhibit significant anticancer activity. The mechanisms include:

  • Inhibition of Cell Proliferation: Many triazoles disrupt cell cycle progression.
  • Induction of Apoptosis: They can promote programmed cell death in cancer cells.
  • Targeting Metabolic Pathways: Some derivatives inhibit metabolic enzymes critical for tumor growth.

Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for anticancer activity. The compound showed significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies.

Cell LineIC50 (µM)
MCF-7 (breast)6.2
HCT-116 (colon)5.8

Antiviral Activity

Triazole derivatives have also shown promise as antiviral agents. They target specific viral enzymes and prevent replication. For instance, sulfanyltriazoles have demonstrated effectiveness against NNRTI-resistant HIV mutants.

Case Study 2: Antiviral Efficacy
Research focused on the antiviral properties of triazole derivatives against HIV indicated that specific modifications to the triazole core could enhance efficacy against resistant strains.

Antimicrobial Effects

Compounds with triazole structures have exhibited antimicrobial properties against various pathogens. The sulfanyl group enhances their ability to penetrate microbial membranes and disrupt essential functions.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substitutions on the triazole ring significantly influence biological activity. For example, introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.

ModificationEffect on Activity
Methoxy substitutionIncreased solubility
Thioether linkageEnhanced cellular penetration

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the cell wall synthesis of bacteria .

Comparison with Similar Compounds

Key Structural Variations in Analogues

The target compound shares a common scaffold with several derivatives, differing in substituents on the triazole ring and acetamide group. Below is a comparative analysis:

Compound Name/ID Triazole Substituents Acetamide Substituent Biological Activity/Notes Reference ID
Target Compound 4-amino-5-phenyl N-(2-methoxyphenyl) Under investigation
VUAA-1 4-ethyl-5-(pyridin-3-yl) N-(4-ethylphenyl) Orco agonist (olfaction modulation)
OLC-12 4-ethyl-5-(4-pyridinyl) N-(4-isopropylphenyl) Orco agonist activity
Furan Derivatives (3.1–3.21) 4-amino-5-(furan-2-yl) Varied N-aryl groups Anti-exudative (15/21 compounds ≥ diclofenac sodium)
KA3, KA4 (Pyridinyl Derivatives) 5-(pyridin-4-yl) Electron-withdrawing aryl groups Antimicrobial, anti-inflammatory
3,4-Dichlorophenyl Analogue 4-amino-5-phenyl N-(3,4-dichlorophenyl) Unspecified activity
4-Methoxy-5-methylphenyl Derivative 4-amino-5-(4-methoxyphenyl) N-(2-methoxy-5-methylphenyl) Enhanced solubility?

Impact of Substituents on Bioactivity

  • Triazole Modifications: Phenyl vs. Heterocyclic Groups: The target’s phenyl group at position 5 may enhance stability compared to pyridinyl (VUAA-1, OLC-12) or furan derivatives. However, furan analogues (e.g., 3.1–3.21) showed potent anti-exudative activity, suggesting heterocycles improve interaction with inflammatory targets . Amino Group at Position 4: A conserved feature across analogues, critical for hydrogen bonding in biological systems .
  • Acetamide Modifications :

    • Electron-Donating vs. Withdrawing Groups : The target’s 2-methoxy group (electron-donating) contrasts with dichloro (electron-withdrawing) derivatives. Studies on KA3 and KA4 indicate electron-withdrawing groups enhance antimicrobial activity, while methoxy may optimize anti-inflammatory effects .
    • Substituent Position : Ortho-methoxy (target) vs. para-substituted analogues (e.g., 4-methoxyphenyl in ) may alter steric hindrance or π-π stacking in target binding .

Research Findings and Pharmacological Insights

Anti-Exudative Activity

Furan-2-yl derivatives (3.1–3.21) demonstrated 75% efficacy in reducing edema, with 8 compounds outperforming diclofenac sodium. The target’s phenyl group may reduce anti-exudative potency compared to furan but improve metabolic stability .

Antimicrobial and Anti-Inflammatory Activity

Pyridinyl derivatives (KA3, KA4) with electron-withdrawing acetamide substituents (e.g., nitro, chlorine) showed MIC values of 12.5–25 µg/mL against S. aureus and E. coli. The target’s methoxy group may prioritize anti-inflammatory over antimicrobial effects .

Olfactory Receptor Modulation

VUAA-1 and OLC-12, bearing pyridinyl groups, act as Orco agonists. The target’s phenyl group likely excludes this activity, highlighting the role of heterocycles in olfactory targeting .

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_{4}OS, with a molecular weight of approximately 342.41 g/mol. The structure features a triazole ring and a sulfanyl group, which are critical for its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects in several cancer cell lines. It acts by inhibiting specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II .

The biological activity is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The triazole moiety interacts with enzymes crucial for DNA replication and repair in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within microbial cells, leading to cell death.
  • Apoptosis Induction : In cancer cells, the compound promotes apoptosis through activation of caspases.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of 4-amino-5-phenyltriazole showed promising activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .
    • Another investigation found that the compound exhibited antifungal properties against Candida albicans and Aspergillus species .
  • Anticancer Potential :
    • In vitro tests on human colon cancer (HCT116) cells revealed that the compound had an IC50 value of 4.36 µM, indicating potent anticancer activity compared to standard drugs like doxorubicin .
    • Molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
2-[ (4-amino - 5-phenyl - 4H - 1,2,4 - triazol - 3 - yl)sulfanyl]-N-(4-fluorophenyl)acetamideC17H18N6OSAntimicrobial, Anticancer
N-(3-fluorophenyl)-2-[ (5-amino - 1H - 1,2,4 - triazol - 3 - yl)sulfanyl]acetamideC15H13FN6SAnticancer
2-{[4-amino-5-(phenoxymethyl)-4H - 1,2,4 - triazol - 3 - yl]sulfanyl}C16H17N5OSAntimicrobial

Q & A

Q. Methodology :

  • Stepwise synthesis : Start with functionalization of the 1,2,4-triazole core, followed by thioether linkage formation (via nucleophilic substitution with mercaptoacetic acid derivatives) and final N-acetylation with 2-methoxyaniline. Optimize yields by controlling reaction temperature (60–80°C) and using anhydrous solvents (e.g., DMF or THF) .
  • Catalytic optimization : Employ coupling agents like EDCI/HOBt for amide bond formation, and monitor reaction progress via TLC or HPLC to minimize side products .
  • Green chemistry : Explore solvent-free conditions or ionic liquids to improve atom economy, as demonstrated in analogous triazole-thioacetamide syntheses .

How should structural characterization of this compound be prioritized to confirm its identity and purity?

Q. Advanced analytical workflow :

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to verify the triazole ring (δ 8.1–8.3 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm). FT-IR can confirm S-H (2550 cm1^{-1}) and amide C=O (1650 cm1^{-1}) bonds .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability and intermolecular interactions (e.g., as in related triazole derivatives ).
  • Mass spectrometry : High-resolution ESI-MS ensures molecular ion consistency with the theoretical mass (C17H _{17}H _{16}N5O _{5}O _{2}S: ~362.10 g/mol).

What safety protocols are critical when handling this compound in laboratory settings?

Q. Risk mitigation strategies :

  • Exposure prevention : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity and irritancy, as seen in structurally similar acetamide-triazole compounds .
  • Storage : Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the sulfanyl group .
  • Spill management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent exothermic reactions .

How can researchers design experiments to evaluate the anti-exudative or anti-inflammatory activity of this compound?

Q. In vivo/in vitro models :

  • Formalin-induced edema in rats : Administer the compound intraperitoneally (10–50 mg/kg) and measure paw volume changes at 0–6 hours post-injection, comparing to indomethacin as a positive control .
  • Cytokine profiling : Use ELISA to quantify TNF-α and IL-6 levels in serum or tissue homogenates.
  • Mechanistic studies : Perform Western blotting to assess NF-κB pathway inhibition, a common target for anti-inflammatory triazole derivatives .

What strategies can resolve contradictions in structure-activity relationship (SAR) data for this compound?

Q. SAR refinement approaches :

  • Isosteric replacements : Compare activity with analogs where the 2-methoxyphenyl group is substituted with halogens (e.g., 3-fluorophenyl) or heterocycles (e.g., pyridyl), as seen in related studies .
  • Computational docking : Use AutoDock Vina to model interactions with COX-2 or LOX enzymes, identifying critical binding residues (e.g., Arg120 for COX-2) .
  • Meta-analysis : Cross-reference bioactivity data from PubChem or ChEMBL to validate trends in triazole-acetamide pharmacophores .

How can computational chemistry enhance the understanding of this compound’s reactivity and stability?

Q. Theoretical frameworks :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfanyl sulfur) prone to oxidation .
  • MD simulations : Simulate solvation in water/DMSO mixtures to assess aggregation propensity, a factor in bioavailability .
  • Reaction path analysis : Apply ICReDD’s quantum-chemical workflows to model competing pathways (e.g., triazole ring-opening vs. acetamide hydrolysis) .

What analytical techniques are most suitable for detecting degradation products under physiological conditions?

Q. Degradation profiling :

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H2 _2O/ACN) to separate and identify hydrolyzed products (e.g., free triazole or acetamide fragments) .
  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze stability via UV-Vis (λ = 254 nm) .
  • LC-QTOF : High-resolution mass spectrometry detects trace oxidative byproducts (e.g., sulfoxide derivatives) .

How should researchers address discrepancies between in silico predictions and experimental bioactivity results?

Q. Troubleshooting framework :

  • Validate computational models : Recalibrate docking scores using experimental IC50 _{50} data from analogous compounds (e.g., N-(2-chlorophenyl) analogs ).
  • Solubility correction : Measure logP experimentally (shake-flask method) to adjust in silico predictions, as poor solubility may mask true activity .
  • Off-target screening : Use kinase or GPCR panels to identify unpredicted interactions, as triazole-acetamides often exhibit polypharmacology .

What methodologies are recommended for studying the environmental impact or ecotoxicity of this compound?

Q. Ecotoxicological assays :

  • Daphnia magna acute toxicity : Expose organisms to 1–100 mg/L for 48 hr, monitoring mortality and mobility inhibition (OECD 202) .
  • Algal growth inhibition : Test effects on Chlorella vulgaris using OECD 201 guidelines, correlating results with logKow _{ow} values .
  • Soil microcosms : Assess biodegradation half-life under aerobic/anaerobic conditions via GC-MS quantification .

What future research directions are prioritized for this compound based on current data gaps?

Q. Emerging priorities :

  • Targeted delivery systems : Develop liposomal or nanoparticle formulations to enhance bioavailability, inspired by successes with thiazole derivatives .
  • Polypharmacology exploration : Screen against neglected targets (e.g., NLRP3 inflammasome) using high-content imaging .
  • Sustainable synthesis : Integrate biocatalytic steps (e.g., enzyme-mediated triazole cyclization) to reduce waste, aligning with ICReDD’s reaction design principles .

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